4-Bromo-7-(methylsulfonyl)quinoline
Overview
Description
4-Bromo-7-(methylsulfonyl)quinoline is a compound with various scientific properties that make it useful in a wide range of applications. It has a molecular formula of C10H8BrNO2S and an average mass of 286.145 Da .
Synthesis Analysis
There are numerous methods for synthesizing quinoline and its derivatives . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-(methylsulfonyl)quinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a bromine atom and a methylsulfonyl group attached to the quinoline core .Scientific Research Applications
Synthesis and Derivative Formation
4-Bromo-7-(methylsulfonyl)quinoline serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives through reactions involving azido compounds and subsequent transformations, highlighting its utility in creating structurally diverse molecules (Pokhodylo & Obushak, 2019). Similarly, its derivatives have been synthesized to include a wide range of functional groups, such as amino, bromo, and methylsulfonyl, showcasing the compound's versatility in organic synthesis (Didenko et al., 2015).
Catalysis and Reaction Promotions
The compound also plays a role in catalytic processes and reaction promotions. For example, derivatives of 4-Bromo-7-(methylsulfonyl)quinoline have been utilized as efficient reagents in the synthesis of quinolines, demonstrating its importance in facilitating chemical transformations under various conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Pharmaceutical Applications
In the pharmaceutical sector, 4-Bromo-7-(methylsulfonyl)quinoline derivatives have been developed as potent inhibitors, such as PDE4 inhibitors, demonstrating the compound's relevance in drug discovery and development processes. These inhibitors are synthesized through a highly convergent process, indicating the compound's utility in creating complex pharmaceutical agents (Conlon et al., 2006).
Antimicrobial and Antimalarial Properties
Moreover, quinoline-based triazoles synthesized from 4-Bromo-7-(methylsulfonyl)quinoline have been evaluated for their antimicrobial and antimalarial activities. These studies showcase the compound's potential in contributing to the development of new therapeutic agents targeting infectious diseases (Parthasaradhi et al., 2015).
Future Directions
Quinolines, including 4-Bromo-7-(methylsulfonyl)quinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research may focus on developing more efficient synthesis protocols and exploring new applications of this compound .
properties
IUPAC Name |
4-bromo-7-methylsulfonylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDAUAQEXHXMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-(methylsulfonyl)quinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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